molecular formula C16H26N6O2 B11256151 2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine

2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B11256151
M. Wt: 334.42 g/mol
InChI Key: BBEHCPMTNBMISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. The compound’s structure features two azepane (hexahydroazepine) rings attached to a pyrimidine core, with a nitro group at the 5-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the azepane rings and the nitro group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, including DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the azepane rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(benzimidazol-2-yl)pyridine: Known for its pestivirus inhibitory activity.

    2,6-Bis(1-azepanylmethyl)-3-hydroxy-1-methyl-4(1H)-pyridinone: Another pyrimidine derivative with different substituents.

Uniqueness

2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of two azepane rings and a nitro group on the pyrimidine core distinguishes it from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C16H26N6O2

Molecular Weight

334.42 g/mol

IUPAC Name

2,6-bis(azepan-1-yl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C16H26N6O2/c17-14-13(22(23)24)15(20-9-5-1-2-6-10-20)19-16(18-14)21-11-7-3-4-8-12-21/h1-12H2,(H2,17,18,19)

InChI Key

BBEHCPMTNBMISI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.